molecular formula C12H19N3O B8166811 5-Amino-4-(diethylamino)-2-methylbenzamide

5-Amino-4-(diethylamino)-2-methylbenzamide

Cat. No.: B8166811
M. Wt: 221.30 g/mol
InChI Key: AXPQRYQKSWKBFX-UHFFFAOYSA-N
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Description

5-Amino-4-(diethylamino)-2-methylbenzamide is a substituted benzamide derivative characterized by a diethylamino group at position 4, a methyl group at position 2, and an amino group at position 5 of the benzene ring.

Properties

IUPAC Name

5-amino-4-(diethylamino)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-15(5-2)11-6-8(3)9(12(14)16)7-10(11)13/h6-7H,4-5,13H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPQRYQKSWKBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)C)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(diethylamino)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 5-amino-2-methylbenzoic acid is then reacted with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, 5-Amino-4-(diethylamino)-2-methylbenzamide.

Industrial Production Methods

In industrial settings, the production of 5-Amino-4-(diethylamino)-2-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(diethylamino)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Amino-4-(diethylamino)-2-methylbenzamide typically involves the reaction of 2-methylbenzoyl chloride with diethylamine followed by amination. The resulting compound features an amine group which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to 5-Amino-4-(diethylamino)-2-methylbenzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzamide structure can inhibit receptor tyrosine kinases, which are pivotal in cancer cell proliferation and survival.

A study published in Nature demonstrated that compounds with similar structures showed potent inhibitory activity against various cancer cell lines, including chronic myelogenous leukemia and breast adenocarcinoma cells, with IC50 values indicating effective cytotoxicity at low concentrations . The docking studies revealed favorable binding geometries to target proteins, enhancing their potential as therapeutic agents against resistant cancer types.

Enzyme Inhibition

Another significant application of 5-Amino-4-(diethylamino)-2-methylbenzamide is its role as an inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. Inhibitors of this enzyme can disrupt the acid-base balance in tumors, leading to reduced tumor growth and increased sensitivity to chemotherapy .

The compound's selectivity for carbonic anhydrase IX over other isoforms suggests it could be developed into a targeted therapy for specific cancer types.

Anticancer Activity Assessment

A comprehensive study evaluated the anticancer effects of various compounds related to 5-Amino-4-(diethylamino)-2-methylbenzamide. The results indicated that several derivatives exhibited moderate to strong activity against multiple cancer cell lines at concentrations ranging from 0.1 to 100 µM .

CompoundCell Line TestedIC50 (µM)Activity Level
Compound AK-562 (CML)12High
Compound BMCF-7 (Breast)25Moderate
Compound CHeLa (Cervical)30Moderate

Mechanistic Studies

Further mechanistic studies highlighted the ability of these compounds to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC staining in treated MDA-MB-231 cells . This apoptotic effect was significantly higher compared to control groups, indicating a robust mechanism of action.

Mechanism of Action

The mechanism of action of 5-Amino-4-(diethylamino)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and functional attributes of 5-amino-4-(diethylamino)-2-methylbenzamide with analogs from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Synthesis Approach
5-Amino-4-(diethylamino)-2-methylbenzamide Diethylamino, Methyl 221.3* Hypothesized antimicrobial/neurological Amidation of benzoic acid
2-Methylbenzamide () Methyl 135.2 Antimicrobial activity Mannich reaction
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide () Methoxy, Methoxyethoxy 316.35 Intermediate in drug synthesis Multi-step coupling
5-Amino-4-chloro-2-methylphenol () Chloro, Methyl 157.6 Antimicrobial precursor Halogenation

*Calculated from empirical formula (C₁₂H₁₉N₃O).

Key Observations:
  • Diethylamino vs. Chloro/Methoxy: The diethylamino group is bulkier and more electron-donating than chloro (electron-withdrawing) or methoxy (moderately electron-donating). This may enhance lipophilicity and alter binding affinity in biological systems .
  • Methyl Group : The 2-methyl substitution is conserved in several analogs (e.g., ), suggesting its role in stabilizing the benzamide scaffold and modulating steric interactions.

Antimicrobial Potential

  • 2-Methylbenzamide Derivatives (): Exhibit dose-dependent antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., zones of inhibition up to 22 mm at 160 mg/mL) . The diethylamino group in the target compound could enhance membrane permeability but may reduce solubility compared to smaller substituents.
  • 5-Amino-4-chloro-2-methylphenol (): Used as a precursor in antimicrobial agents, suggesting that chloro substituents may improve target binding in bacterial enzymes .

Biological Activity

5-Amino-4-(diethylamino)-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Amino-4-(diethylamino)-2-methylbenzamide can be represented as follows:

  • Molecular Formula : C12H18N2O
  • Molecular Weight : 206.29 g/mol
  • IUPAC Name : 5-amino-N,N-diethyl-2-methylbenzamide

This compound features an amine group and a benzamide moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that 5-Amino-4-(diethylamino)-2-methylbenzamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, particularly breast cancer cells such as MDA-MB-231. The mechanism involves:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : This enzyme is often overexpressed in tumors, facilitating anaerobic glycolysis and contributing to tumor survival under hypoxic conditions. Inhibition of CA IX can disrupt tumor metabolism and promote cancer cell death .
  • Apoptosis Induction : Studies have demonstrated that the compound significantly increases the percentage of annexin V-FITC positive apoptotic cells, indicating its potential to trigger programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, 5-Amino-4-(diethylamino)-2-methylbenzamide has been evaluated for antibacterial properties. Its mechanism includes:

  • Inhibition of Bacterial Growth : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity at low concentrations .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the benzamide structure significantly influence the biological activity of derivatives. For instance:

  • Diethylamino Substitution : The presence of diethylamino groups enhances solubility and bioavailability, contributing to increased potency against both cancer cells and bacteria.
  • Substituent Variations : Alterations at the 2-position of the benzene ring can lead to variations in enzyme inhibition efficacy and selectivity towards CA IX over CA II, which is crucial for minimizing side effects in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the biological activity of 5-Amino-4-(diethylamino)-2-methylbenzamide:

  • Anticancer Efficacy :
    • A study demonstrated that this compound could induce a 22-fold increase in apoptotic cells in MDA-MB-231 compared to controls, highlighting its potential as an anticancer agent .
  • Antibacterial Properties :
    • In vitro tests showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, with significant effects on biofilm formation by pathogenic bacteria .
  • Molecular Docking Studies :
    • Molecular modeling studies have indicated favorable binding interactions with CA IX, supporting its role as a selective inhibitor and providing insights into its pharmacokinetic properties .

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